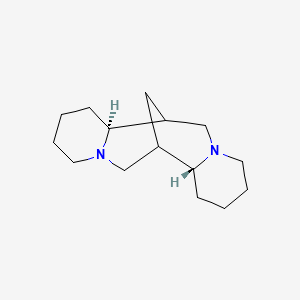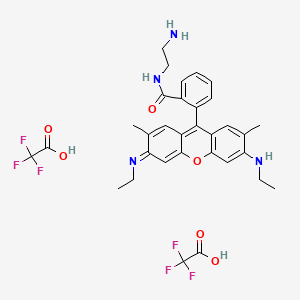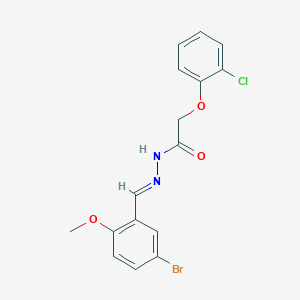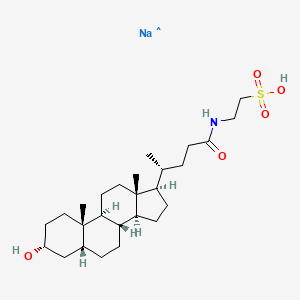
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V, is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . This compound is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells. The tri(cyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:
Starting Material: 6-Phosphogluconic acid.
Reagent: Cyclohexylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the tri(cyclohexylammonium) salt. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by crystallization or other suitable methods to obtain the desired grade of purity.
Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Automated pH Control: To maintain optimal reaction conditions.
Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.
Reduction Products: Simpler sugar phosphates or alcohol derivatives.
Substitution Products: Different amine salts or functionalized derivatives.
Applications De Recherche Scientifique
6-Phosphogluconic acid tri(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry:
Analytical Chemistry: Used as a standard or reagent in various assays.
Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology:
Metabolic Studies: As a key intermediate in the pentose phosphate pathway, it is used to study cellular metabolism.
Enzyme Assays: To investigate the activity of enzymes involved in the pentose phosphate pathway.
Medicine:
Drug Development: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.
Diagnostic Tools: In the development of assays for metabolic disorders.
Industry:
Biotechnology: Used in the production of biochemicals and biofuels.
Food Industry: As a potential additive or preservative due to its biochemical properties.
Mécanisme D'action
The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:
NADPH Production: Essential for reductive biosynthesis and antioxidant defense.
Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.
Molecular Targets and Pathways:
Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.
Pathways: Involved in cellular redox balance and biosynthesis.
Comparaison Avec Des Composés Similaires
6-Phosphogluconic Acid Sodium Salt: Another salt form with different solubility and stability properties.
D-Gluconate 6-Phosphate: A related compound with similar biochemical roles.
Uniqueness:
Stability: The tri(cyclohexylammonium) salt form offers enhanced stability compared to other salts.
Solubility: Improved solubility in various solvents, making it more versatile for different applications.
Propriétés
Formule moléculaire |
C15H26N2 |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+ |
Clé InChI |
SLRCCWJSBJZJBV-ZMYVRHLSSA-N |
SMILES isomérique |
C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4 |
SMILES canonique |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)






